molecular formula C15H22O3 B1624074 2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one CAS No. 60048-73-9

2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one

Cat. No. B1624074
CAS RN: 60048-73-9
M. Wt: 250.33 g/mol
InChI Key: HZYJANRTRQEOLU-UHFFFAOYSA-N
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Description

2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corymbolone Structural Analysis

Corymbolone, a compound structurally related to the one , features in a study where its crystal packing demonstrates supramolecular helical chains along the b axis, sustained by hydroxy–carbonyl O—H⋯O hydrogen bonding. This structural insight could be valuable in designing new materials or understanding the molecule's interactions in complex systems (Burrett, Taylor, & Tiekink, 2014).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel, showcasing how structurally complex molecules like the one might have applications in protecting materials from corrosion (Hu et al., 2016).

Antiviral Activity of Ester Prodrugs

Ester prodrugs of a cyclic compound, bearing structural similarities to the molecule of interest, exhibit significant in vitro activity against DNA viruses. This finding indicates potential pharmacological applications of related compounds in antiviral drug development (Krečmerová et al., 2007).

Biomonitoring of Synthetic Fragrances

The metabolism and excretion kinetics of 7-hydroxycitronellal, a fragrance compound, were studied, suggesting applications in environmental health and safety assessments. Similar studies could be envisioned for the compound to evaluate its environmental and health impacts (Stoeckelhuber et al., 2017).

Electrogeneration of Hydroxyl Radicals

Research on the electrogeneration of hydroxyl radicals on boron-doped diamond electrodes presents potential applications in environmental remediation and synthetic chemistry. Compounds like the one could play roles in these processes as substrates or catalysts (Marselli et al., 2003).

properties

IUPAC Name

2-hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-7(2)9-6-15(4)8(3)12(17)14-13(18-14)10(15)5-11(9)16/h8-10,12-14,17H,1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYJANRTRQEOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(O2)C3C1(CC(C(=O)C3)C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975476
Record name 2-Hydroxy-3,3a-dimethyl-5-(prop-1-en-2-yl)octahydronaphtho[1,2-b]oxiren-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one

CAS RN

60048-73-9
Record name 2-Hydroxy-3,3a-dimethyl-5-(prop-1-en-2-yl)octahydronaphtho[1,2-b]oxiren-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one
Reactant of Route 2
2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one
Reactant of Route 3
2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one
Reactant of Route 4
2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one
Reactant of Route 5
2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one
Reactant of Route 6
2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one

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